molecular formula C19H22ClN3O5S2 B2839739 Ethyl 1-(2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate CAS No. 922045-86-1

Ethyl 1-(2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2839739
CAS No.: 922045-86-1
M. Wt: 471.97
InChI Key: QYEWCVODKLGKPU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a carboxylate ester and an acetyl-linked thiazole moiety bearing a 4-chlorophenylsulfonamido group. The compound’s complexity arises from its hybrid architecture, combining a piperidine scaffold with sulfonamide and thiazole functionalities.

Properties

IUPAC Name

ethyl 1-[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S2/c1-2-28-18(25)13-7-9-23(10-8-13)17(24)11-15-12-29-19(21-15)22-30(26,27)16-5-3-14(20)4-6-16/h3-6,12-13H,2,7-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEWCVODKLGKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate (CAS 453557-58-9)

Molecular Formula : C₁₂H₁₇ClN₂O₂S
Molecular Weight : 288.79 g/mol
Key Substituents :

  • 2-Chloro-thiazole ring
  • Piperidine-4-carboxylate ester
    XLogP3 : 2.5
    Hydrogen Bond Acceptors : 5

Comparison :

  • Structural Differences : The thiazole ring in this compound lacks the sulfonamido group present in the target compound. Instead, it has a chlorine atom directly attached to the thiazole.
  • Bioactivity Inference : The chloro-thiazole moiety may confer different binding interactions, such as halogen bonding, which could alter target selectivity compared to the sulfonamido group .

Ethyl 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Molecular Formula: Not explicitly provided (estimated C₁₈H₁₄ClF₃N₄O₂S) Key Substituents:

  • 4-(4-Chlorophenyl)-thiazole
  • Trifluoromethyl-pyrazole
  • Piperidine-4-carboxylate ester

Comparison :

  • Structural Differences : This compound incorporates a pyrazole ring with a trifluoromethyl group, absent in the target compound. The thiazole is linked to a 4-chlorophenyl group but lacks the sulfonamido functionality.
  • Physicochemical Implications : The trifluoromethyl group enhances metabolic stability and electronegativity, which may improve pharmacokinetic properties. However, the absence of the sulfonamido group reduces hydrogen-bonding capacity.
  • Bioactivity Inference : The trifluoromethyl-pyrazole-thiazole hybrid structure could target enzymes sensitive to fluorine interactions (e.g., kinase inhibitors), diverging from sulfonamide-driven mechanisms .

Ethyl 1-(6-Methoxypyridin-2-yl)piperidine-4-carboxylate

Molecular Formula: Not explicitly provided (estimated C₁₄H₂₀N₂O₃) Key Substituents:

  • 6-Methoxy-pyridine
  • Piperidine-4-carboxylate ester

Comparison :

  • Structural Differences : Replaces the thiazole-sulfonamido-acetyl chain with a methoxypyridine group.
  • Bioactivity Inference : Pyridine derivatives often exhibit central nervous system (CNS) activity or metal-chelating properties, suggesting divergent therapeutic applications compared to sulfonamide-thiazole hybrids .

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : The sulfonamido group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., bacterial dihydropteroate synthase), whereas chloro-thiazole or trifluoromethyl-pyrazole analogs might prioritize alternative pathways.
  • Data Gaps : The provided evidence lacks direct experimental data (e.g., IC₅₀, solubility, metabolic stability). Further studies comparing these compounds in vitro/in vivo are critical.
  • Synthetic Challenges : Introducing the sulfonamido group likely requires additional synthetic steps compared to chloro- or trifluoromethyl-substituted analogs, impacting scalability .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 1-(2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves sequential coupling reactions. For example, the thiazole core is functionalized via sulfonamide formation using 4-chlorobenzenesulfonyl chloride, followed by acetylation and piperidine-ester coupling. Key optimizations include:

  • Temperature control : Maintaining 0–5°C during sulfonamide coupling to minimize side reactions (e.g., hydrolysis) .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency for amide bond formation .
  • Catalysts : Employing EDC/HOBt for carbodiimide-mediated coupling improves yields (69–85%) .
  • Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm, piperidine methylene at δ 2.5–3.0 ppm) .
  • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1340 cm1^{-1} (sulfonamide S=O) confirm functional groups .
  • Mass spectrometry : HRMS provides exact mass (e.g., [M+H]+^+ at m/z 496.0823) .
  • X-ray crystallography : SHELX software refines crystal structures, revealing bond angles and conformations critical for bioactivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced enzyme inhibition?

  • Answer :

  • Core modifications : Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) increases sulfonamide acidity, potentially enhancing binding to catalytic serine residues in enzymes .
  • Piperidine flexibility : Introducing sp3^3-hybridized carbons (e.g., methyl groups) alters ring conformation, affecting target engagement .
  • Thiazole bioisosteres : Replacing thiazole with oxazole or triazole rings modulates solubility and metabolic stability .
  • Data-driven optimization : Comparative IC50_{50} values from enzyme assays (e.g., COX-2 or β-lactamase inhibition) prioritize high-affinity derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based kinase assays vs. fluorogenic substrates) to ensure reproducibility .
  • Purity thresholds : HPLC purity ≥98% reduces off-target effects; impurities >2% may skew IC50_{50} values .
  • Cell permeability : Use parallel artificial membrane permeability assays (PAMPA) to differentiate intrinsic activity from transport limitations .
  • Meta-analysis : Cross-reference data from patents (e.g., ) and peer-reviewed studies to identify consensus mechanisms .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : AutoDock Vina or Glide models binding poses in enzyme active sites (e.g., sulfonamide coordination to Zn2+^{2+} in carbonic anhydrase) .
  • MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, highlighting key hydrogen bonds (e.g., piperidine NH with Asp189 in thrombin) .
  • Pharmacophore modeling : Phase or MOE identifies essential features (e.g., sulfonamide as a hydrogen bond acceptor) for virtual screening .

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